

Denotivir: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Denotivir is an isothiazole derivative with demonstrated antiviral and immunomodulatory properties. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. While specific quantitative data on its antiviral efficacy, pharmacokinetics, and detailed experimental protocols are not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development efforts.

Chemical Structure and Properties

Denotivir, also known as Vratizolin, is chemically described as 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide.[1][2] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C18H14CIN3O2S	[1][2]
IUPAC Name	5-benzamido-N-(4- chlorophenyl)-3-methyl-1,2- thiazole-4-carboxamide	[1][2]
SMILES	CC1=NSC(=C1C(=O)NC2=CC =C(C=C2)Cl)NC(=O)C3=CC= CC=C3	[1][2]
InChI Key	ZPBLNADJHWHOEP- UHFFFAOYSA-N	[1]
Molecular Weight	371.84 g/mol	[1]
Appearance	Solid (presumed)	_
Solubility	Data not available	_

Biological Activity

Denotivir has been identified as an antiviral agent with activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[3] In addition to its antiviral effects, it exhibits notable immunomodulatory and anti-inflammatory properties.

Immunomodulatory and Anti-inflammatory Effects

A key aspect of **Denotivir**'s biological profile is its ability to modulate the immune response. In vitro studies have shown that **Denotivir** can inhibit the production of pro-inflammatory cytokines. Specifically, it has been reported to inhibit the activity of Tumor Necrosis Factoralpha (TNF- α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[3]

Cytokine	Average Inhibition (%)	
TNF-α	37	
IL-1	26	
IL-6	35	



Data from in vitro studies on human peripheral blood cultures.

This inhibition of key inflammatory mediators suggests that **Denotivir** may exert its therapeutic effects not only by directly targeting viral replication but also by mitigating the host's inflammatory response to the infection.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which **Denotivir** exerts its antiviral and immunomodulatory effects have not been fully elucidated in publicly available literature. However, based on its known inhibitory effects on pro-inflammatory cytokines like TNF- α , IL-1, and IL-6, it is plausible that **Denotivir** interacts with key signaling cascades that regulate inflammation.

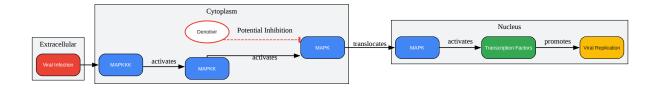
One such critical pathway is the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a master regulator of inflammation and is activated by various stimuli, including viral infections and pro-inflammatory cytokines. Its activation leads to the transcription of numerous genes involved in the inflammatory response, including TNF- α , IL-1, and IL-6. Inhibition of these cytokines by **Denotivir** suggests a potential modulation of the NF- κ B pathway.

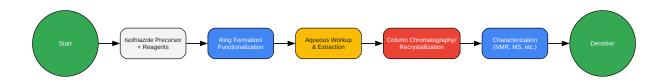
Another relevant cascade is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is involved in a wide range of cellular processes, including inflammation, stress response, and cell proliferation. Viruses often manipulate the MAPK pathway to facilitate their replication. It is conceivable that **Denotivir**'s antiviral activity could involve interference with virally-induced MAPK signaling.

Below are hypothetical diagrams illustrating these potential signaling pathways that **Denotivir** might influence. It is crucial to note that these are proposed mechanisms based on the known biological activities of **Denotivir** and require experimental validation.









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